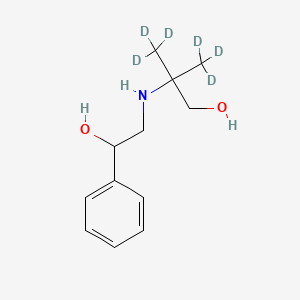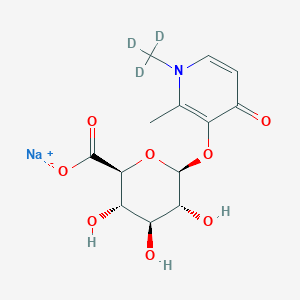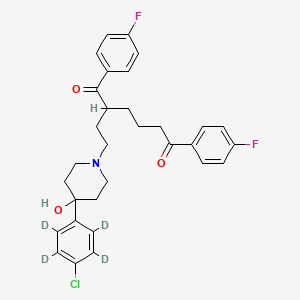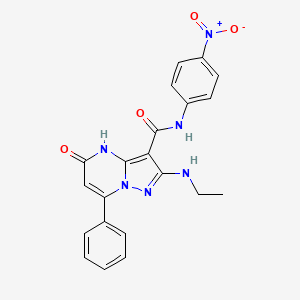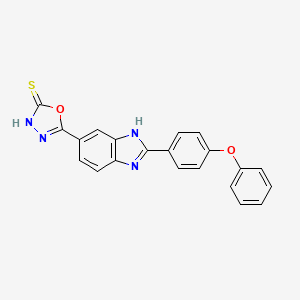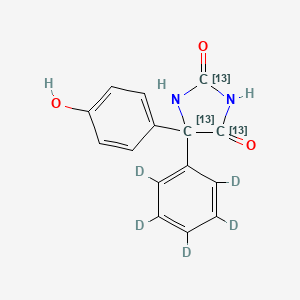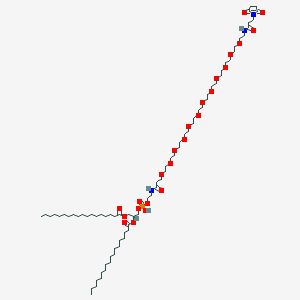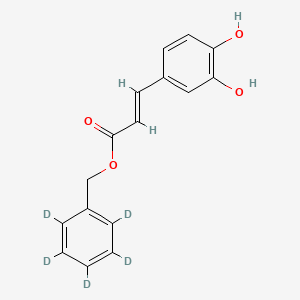
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is a deuterated derivative of a phenylpropanoid ester. This compound is characterized by the presence of five deuterium atoms on the phenyl ring and a conjugated system involving a 3,4-dihydroxyphenyl group and a prop-2-enoate moiety. Deuterium substitution is often used to study reaction mechanisms and metabolic pathways due to the isotope’s unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the following steps:
Deuteration of Benzene: Benzene is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium, resulting in pentadeuteriobenzene.
Formation of Benzyl Alcohol: Pentadeuteriobenzene is then converted to (2,3,4,5,6-pentadeuteriophenyl)methanol through a Friedel-Crafts alkylation reaction.
Esterification: The final step involves the esterification of (2,3,4,5,6-pentadeuteriophenyl)methanol with (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms on the phenyl ring can be replaced by other substituents through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a probe to study reaction mechanisms and isotope effects.
Biology: Employed in metabolic studies to trace the pathways of phenylpropanoid metabolism.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit enzymes involved in oxidative pathways, thereby exerting anti-inflammatory effects.
Metabolic Pathways: Deuterium substitution can alter the metabolic fate of the compound, providing insights into metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Other Deuterated Phenylpropanoids: Compounds with similar structures but different deuterium substitution patterns.
Uniqueness
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its specific deuterium substitution, which provides distinct advantages in studying isotope effects and metabolic pathways. Its combination of antioxidant and potential therapeutic properties also sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H14O4 |
|---|---|
Molecular Weight |
275.31 g/mol |
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+/i1D,2D,3D,4D,5D |
InChI Key |
WWVKQTNONPWVEL-JZLLMNGMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)/C=C/C2=CC(=C(C=C2)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)
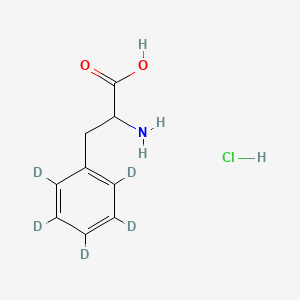
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)


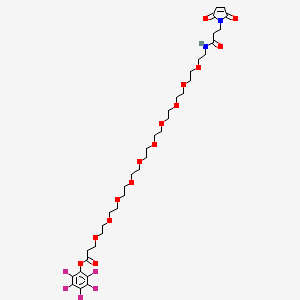
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
